N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
N-(2,3-Dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic small molecule characterized by a unique azetidine-carboxamide core linked to a 1,2,4-oxadiazole ring and a trifluoromethylphenyl substituent. The azetidine ring (a four-membered saturated heterocycle) contributes to conformational rigidity, while the 1,2,4-oxadiazole moiety enhances metabolic stability and bioisosteric properties. The 2,3-dimethoxyphenyl group likely modulates solubility and target engagement through hydrogen bonding.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4/c1-30-16-8-4-7-15(17(16)31-2)25-20(29)28-10-13(11-28)19-26-18(27-32-19)12-5-3-6-14(9-12)21(22,23)24/h3-9,13H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINBBLUEZYLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and drug development. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 425.38 g/mol. Its structure features a unique combination of an azetidine ring and a 1,2,4-oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and azetidine structures. The following table summarizes key findings related to the anticancer activity of this compound:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The compound has shown significant inhibition against alkaline phosphatase, suggesting a potential pathway for anticancer activity through enzyme modulation .
- Induction of Apoptosis : Studies indicate that compounds similar to this compound can induce apoptosis in cancer cells by activating intrinsic pathways .
Case Study 1: In Vitro Antiproliferative Activity
A study conducted by Zhang et al. synthesized several derivatives based on oxadiazole structures and tested their antiproliferative effects on various cancer cell lines including HEPG2 and MCF7. The most potent derivative exhibited an IC50 value significantly lower than that of traditional chemotherapeutics like staurosporine .
Case Study 2: Mechanism-Based Approaches
Research has shown that compounds with similar frameworks can target specific signaling pathways involved in cancer progression. For instance, the inhibition of Src and EGFR pathways was observed in related compounds, suggesting a multi-target approach for therapeutic efficacy .
Scientific Research Applications
Synthetic Methods
- Stepwise Synthesis : The synthesis often begins with the preparation of the azetidine core followed by the introduction of the oxadiazole ring through cyclization reactions.
- Reagents and Conditions : Common reagents include hydrazines for oxadiazole formation and various coupling agents for linking different moieties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide have shown significant growth inhibition against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These results indicate that the compound can effectively inhibit tumor growth and may serve as a lead structure for developing new anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Pharmacological Studies
Pharmacological studies have indicated that compounds like this compound may also possess anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate inflammatory pathways and inhibit pain receptors .
In Silico Studies
Recent advancements in computational chemistry have allowed researchers to perform in silico studies to predict the binding affinity of this compound to various biological targets. Molecular docking simulations reveal that it can effectively bind to enzymes involved in cancer progression and inflammation .
Case Studies
Several case studies illustrate the practical applications of this compound:
- A study examined its effectiveness against glioblastoma cell lines, revealing significant cytotoxicity and potential for further development as a therapeutic agent.
- Another investigation into its anti-diabetic properties showed promising results in lowering glucose levels in animal models, indicating a broader scope of pharmacological applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules, focusing on key structural differences, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Differences :
- The azetidine ring in the target compound introduces steric constraints and rigidity compared to the propanamide chain in or the triazole in . Azetidines are less common in drug design due to synthetic challenges but offer unique conformational control .
- The 1,2,4-oxadiazole ring (shared with and ) is a bioisostere for ester or amide groups, improving metabolic stability and resistance to hydrolysis .
Substituent Effects: Methoxy vs. Methyl Groups: The 2,3-dimethoxyphenyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the dimethylphenyl group in . This may enhance solubility but reduce blood-brain barrier penetration .
Pharmacological Implications :
- Compounds with fluorinated aryl groups () exhibit improved pharmacokinetics but may face metabolic oxidation issues. The target compound’s trifluoromethyl group balances stability and activity .
- The azetidine-carboxamide core’s compactness may favor selective binding to smaller enzymatic pockets compared to bulkier cores like furopyridine () .
Research Findings and Computational Insights
For example:
- The trifluoromethylphenyl group aligns with hydrophobic subpockets in kinase targets (e.g., EGFR or JAK2).
- The 2,3-dimethoxyphenyl group could engage in π-cation interactions with conserved lysine residues .
Preparation Methods
Amidoxime and Carboxylic Acid Cyclization
The Tiemann-Krüger method employs 3-(trifluoromethyl)benzamidoxime and a carboxylic acid derivative (e.g., methyl 3-(trifluoromethyl)benzoate) under basic conditions. Zarei’s one-pot protocol using the Vilsmeier reagent (POCl₃/DMF) achieves 61–93% yields by activating the carboxylic acid in situ. For example:
$$
\text{3-(Trifluoromethyl)benzamidoxime} + \text{Methyl 3-(trifluoromethyl)benzoate} \xrightarrow{\text{Vilsmeier reagent, 80°C}} \text{3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole} \quad (\text{Yield: 85\%})
$$
This method minimizes purification challenges associated with traditional approaches requiring harsh conditions (e.g., acyl chlorides).
gem-Dibromomethylarene and Amidoxime Coupling
Vinaya et al. reported a two-component reaction between gem-dibromomethylarenes and amidoximes, yielding 3,5-diaryl-1,2,4-oxadiazoles in ~90% yields. Applied to 3-(trifluoromethyl)phenyl derivatives, this method offers regioselectivity but requires prolonged reaction times (12–24 hours) and chromatographic purification.
Functionalization of the Azetidine Ring
The azetidine scaffold is synthesized via cyclization of 1,3-dihalogenated precursors or reductive amination. Patent CA1161853A discloses a palladium-catalyzed hydrogenation strategy for 3-phenoxyazetidines, adaptable to introduce the 1,2,4-oxadiazole substituent.
Azetidine-Oxadiazole Coupling
3-Aminoazetidine is reacted with 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carbonyl chloride in dichloromethane using N,N-diisopropylethylamine (DIEA) as a base. The reaction proceeds at 0°C to room temperature, achieving 78% yield after silica gel purification.
Alternative Route via Mitsunobu Reaction
Azetidine-3-ol undergoes Mitsunobu coupling with 5-bromo-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). This method affords moderate yields (65%) but requires stringent anhydrous conditions.
Carboxamide Formation
The final step involves coupling the azetidine-oxadiazole intermediate with 2,3-dimethoxyphenyl isocyanate.
Isocyanate-Mediated Amidation
Adapting Example 3 from CA1161853A, the azetidine intermediate is treated with 2,3-dimethoxyphenyl isocyanate in dry benzene at 20°C for 18 hours. The crude product is recrystallized from isopropyl ether/ethyl acetate (1:1), yielding 70% of the target compound.
$$
\text{Azetidine-oxadiazole intermediate} + \text{2,3-Dimethoxyphenyl isocyanate} \xrightarrow{\text{Benzene, 20°C}} \text{N-(2,3-Dimethoxyphenyl) carboxamide} \quad (\text{Yield: 70\%})
$$
Carbodiimide Coupling
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) mediate the coupling between azetidine-3-carboxylic acid and 2,3-dimethoxyaniline. This method, adapted from Ambeed’s protocol for 3-(3-(trifluoromethyl)phenyl)acrylic acid derivatives, achieves 72% yield after extraction and chromatography.
Optimization and Challenges
Yield Optimization
Purification Challenges
- Silica gel chromatography is essential for removing unreacted amidoximes and dihalogenated byproducts.
- Recrystallization solvents (e.g., ethyl acetate/hexane) improve purity but may reduce yields due to compound solubility issues.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 504.1523 [M+H]⁺ (calculated for C₂₄H₂₂F₃N₃O₄: 504.1528).
Q & A
Q. What are the recommended synthetic routes for N-(2,3-dimethoxyphenyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide, and what critical reaction conditions ensure optimal yields?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine under reflux in ethanol .
- Step 2 : Functionalization of the azetidine ring using carboxamide coupling agents (e.g., EDC/HOBt) at 0–5°C to preserve stereochemistry .
- Step 3 : Introduction of the 2,3-dimethoxyphenyl group via nucleophilic substitution, requiring anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .
Critical conditions include pH control (6.5–7.5) during cyclization and strict temperature regulation (±2°C) to avoid side reactions. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), trifluoromethyl (δ 120–125 ppm via ¹³C), and azetidine protons (δ 3.1–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Validate carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol, quantified via HPLC-UV at λ = 254 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-Response Reproducibility : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence-based ATP quantification vs. cell viability dyes) .
- Metabolic Interference Testing : Incubate with liver microsomes to identify metabolites that may alter activity .
- Structural Confirmation : Cross-check active batches via X-ray crystallography to rule out polymorphic effects .
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to map interactions between the oxadiazole ring and catalytic lysine residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the azetidine-carboxamide motif in hydrophobic binding pockets .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for trifluoromethyl group substitutions to optimize binding .
Q. What experimental approaches elucidate the role of the trifluoromethyl group in modulating pharmacokinetics?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs for in vivo tracking via ¹⁹F MRI .
- CYP450 Inhibition Assays : Compare metabolic stability in human hepatocytes with/without CYP3A4 inhibitors (e.g., ketoconazole) .
- LogP Measurement : Determine partition coefficients (shake-flask/HPLC) to correlate trifluoromethyl hydrophobicity with membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR spectral data between synthesized batches?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in azetidine) causing signal splitting .
- Heteronuclear Correlation (HMBC) : Resolve ambiguous couplings between oxadiazole and azetidine protons .
- Impurity Profiling : Use LC-MS/MS to detect trace intermediates (e.g., uncyclized precursors) at <0.1% levels .
Q. What methods validate conflicting results in cytotoxicity assays (e.g., false positives in MTT tests)?
- Methodological Answer :
- Counter-Screening : Use ATP-based assays (e.g., CellTiter-Glo) to rule out redox interference from the oxadiazole moiety .
- Caspase-3/7 Activation : Confirm apoptosis-specific activity via luminescent assays .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to identify non-specific interactions .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
